molecular formula C11H14F3N3O2 B2853794 Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate CAS No. 2402828-48-0

Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate

Cat. No.: B2853794
CAS No.: 2402828-48-0
M. Wt: 277.247
InChI Key: WOGLLXGUARBOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate is a pyrazole derivative characterized by a pyrrolidine ring at the 1-position and a trifluoromethyl (-CF₃) group at the 5-position of the pyrazole core. The ethyl ester at the 4-position enhances its lipophilicity, making it suitable for medicinal chemistry applications.

Properties

IUPAC Name

ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-2-19-10(18)8-6-16-17(7-3-4-15-5-7)9(8)11(12,13)14/h6-7,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGLLXGUARBOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2CCNC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate typically involves multiple steps, starting with the formation of the pyrazole core. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the trifluoromethyl group through a suitable reagent such as trifluoromethyl iodide. The pyrrolidine ring is then introduced using a suitable amine source under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and optimized reaction conditions can help in achieving high yields and purity. Additionally, green chemistry principles are often applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.

Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications at the 1-Position of the Pyrazole Ring

Ethyl 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylate (CAS 231285-86-2)
  • Structure : Replaces pyrrolidin-3-yl with a methyl group.
  • Synthesis: Prepared via condensation of methylhydrazine with ethyl 4,4,4-trifluoro-3-oxobutanoate, as described in .
Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 112055-34-2)
  • Structure : Aryl substituent (phenyl) at the 1-position.
  • Properties : The aromatic phenyl group enhances π-π stacking interactions in biological systems but may reduce solubility compared to the pyrrolidine analog.
  • Commercial Availability : Listed in Otto Chemie’s catalog .
Ethyl 1-(3-chloro-2-methoxypyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate (Compound 32c)
  • Structure : Pyridine ring substituent with chloro and methoxy groups.
  • Molecular weight: 350 g/mol .

Modifications at the 3- and 5-Positions

Ethyl 2-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylate (PI-22094)
  • Structure : Trifluoromethyl at the 3-position and 4-fluorophenyl at the 2-position.
  • Properties : The shifted -CF₃ group and aryl substitution may confer distinct electronic effects, influencing binding to targets like enzymes or receptors. CAS 175137-38-9 .
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 61859-96-9)
  • Properties : Lower molecular weight (similarity score 0.97 to the target compound) suggests comparable bioactivity but reduced lipophilicity .

Heterocyclic Hybrids

Ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
  • Structure : Thiazole ring fused to the pyrazole core.
  • CAS 955976-70-2 .
Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate
  • Structure : Pyrimidine and piperidine rings replace pyrrolidine.
  • Properties : The six-membered piperidine ring may alter conformational flexibility compared to pyrrolidine, affecting pharmacokinetics .

Q & A

Basic: What are the optimized synthetic routes for Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate, and how do reaction conditions impact yield?

Answer:
The synthesis typically involves multi-step protocols, including cyclocondensation and functional group modifications. A common approach is the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives in alcoholic media under reflux, followed by purification via recrystallization or column chromatography . For trifluoromethyl-substituted pyrazoles, intermediates like ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate are critical, reacting with thiosemicarbazide to form dihydropyrazole intermediates, which are further functionalized . Key optimizations include:

  • Temperature control : Prolonged reflux (6–12 hours) ensures complete cyclization.
  • Catalyst use : Chitosan or heterogeneous bases improve regioselectivity in furopyrazole formation .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) achieves >90% purity .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity in this compound?

Answer:
The -CF₃ group is a strong electron-withdrawing moiety that:

  • Reduces electron density at the pyrazole ring, enhancing electrophilic substitution resistance .
  • Increases metabolic stability by reducing oxidative degradation, as shown in analogs with improved pharmacokinetic profiles .
  • Modulates dipole moments , affecting crystal packing and solubility (e.g., logP increases by ~0.5 compared to non-fluorinated analogs) . Computational studies (DFT) reveal a Hammett σₚ value of +0.54 for -CF₃, correlating with enhanced acidity at the pyrrolidine N-H position .

Basic: What spectroscopic and chromatographic methods are recommended for characterization?

Answer:

  • NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., pyrazole C-4 carboxylate at δ ~160 ppm; pyrrolidine protons at δ 2.5–3.5 ppm) .
  • IR : Stretching bands at 2121 cm⁻¹ (azide), 1681 cm⁻¹ (ester C=O), and 1324 cm⁻¹ (C-F) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (EI/FAB) validates molecular ions (e.g., [M+H]⁺ at m/z 264.1455) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~1.26 minutes) assess purity .

Advanced: What computational strategies are effective for modeling target interactions?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases or cytochrome P450s) by simulating -CF₃ interactions with hydrophobic pockets .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes, highlighting hydrogen bonds between the pyrrolidine N-H and catalytic residues (e.g., Asp93 in COX-2) .
  • QSAR : CoMFA/CoMSIA models predict bioactivity trends, where -CF₃ and ester groups contribute 30–40% to inhibitory potency .

Advanced: How do structural analogs differ in biological activity, and what SAR insights emerge?

Answer:
Comparative studies of analogs reveal:

Modification Effect Source
Amino group at pyrazole C-5Enhances solubility (logS +0.3) but reduces metabolic stability
Pyridine ring substitutionIncreases affinity for GABA receptors (IC₅₀ ~50 nM vs. 120 nM for parent)
Carboxylic acid replacementLowers cytotoxicity (e.g., IC₅₀ from 10 µM to >100 µM in MCF-7 cells)

SAR trends indicate that trifluoromethyl and pyrrolidine groups synergistically enhance target selectivity, while ester flexibility balances potency and bioavailability .

Basic: What crystallography techniques resolve this compound’s structure?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : SHELXL refines structures using high-resolution data (R-factor < 5%). The trifluoromethyl group’s orientation is confirmed via anisotropic displacement parameters .
  • Twinned data refinement : SHELXL handles pseudo-merohedral twinning common in pyrazole derivatives .
  • Hydrogen bonding networks : Fourier maps (e.g., Olex2 visualization) reveal intermolecular interactions stabilizing crystal lattices .

Advanced: How should researchers address conflicting biological activity data across studies?

Answer:
Discrepancies (e.g., varying IC₅₀ values in kinase assays) arise from:

  • Assay conditions : ATP concentration differences alter competitive inhibition kinetics .
  • Cell line variability : CYP450 expression levels in HepG2 vs. HEK293 affect metabolite profiles .
  • Structural ambiguity : Regioisomeric impurities (e.g., C-3 vs. C-5 trifluoromethyl substitution) skew results .
    Mitigation strategies :
  • Validate purity via ¹⁹F NMR (distinct δ -62 to -65 ppm for -CF₃) .
  • Use isogenic cell lines and standardized assay protocols .

Basic: What design principles improve metabolic stability in derivatives?

Answer:

  • Pyrrolidine N-methylation : Reduces CYP3A4-mediated oxidation (t₁/₂ increases from 2.1 to 8.7 hours) .
  • Ester-to-amide conversion : Lowers hepatic esterase cleavage (e.g., 90% intact after 24 hours vs. 40% for ethyl ester) .
  • Halogenation : 4-Fluorophenyl groups block para-hydroxylation, a common metabolic pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.